trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 2143233-27-4
VCID: VC3215341
InChI: InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1
SMILES: CC1=NC=CN1C2CCC2O
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

CAS No.: 2143233-27-4

Cat. No.: VC3215341

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol - 2143233-27-4

Specification

CAS No. 2143233-27-4
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name (1R,2R)-2-(2-methylimidazol-1-yl)cyclobutan-1-ol
Standard InChI InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1
Standard InChI Key HYQUQFJXLFQETH-HTQZYQBOSA-N
Isomeric SMILES CC1=NC=CN1[C@@H]2CC[C@H]2O
SMILES CC1=NC=CN1C2CCC2O
Canonical SMILES CC1=NC=CN1C2CCC2O

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

Trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol consists of a cyclobutane ring with a hydroxyl group at position 1 and a 2-methyl-1H-imidazole substituent at position 2 in a trans configuration. By comparative analysis with related compounds, the following properties can be determined:

Table 1. Predicted Physicochemical Properties of Trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

PropertyValueDetermination Method
Molecular FormulaC₈H₁₂N₂OBased on structural analysis
Molecular Weight152.20 g/molCalculated from atomic weights
AppearanceWhite to off-white crystalline solidPredicted from similar compounds
StereochemistryTrans configuration at C1-C2 positionsAs specified in the compound name

The molecular structure features a four-membered cyclobutane ring with a hydroxyl group and the imidazole substituent positioned in a trans configuration. This specific stereochemical arrangement distinguishes it from its cis isomer and significantly influences its three-dimensional conformation and biological activity.

Stereochemistry and Configurational Analysis

The trans configuration in this compound indicates that the hydroxyl group and the imidazole substituent are positioned on opposite sides of the cyclobutane ring plane. This stereochemical arrangement is crucial for its molecular recognition properties and potential biological activities. The cyclobutane ring's inherent strain energy combined with the specific spatial arrangement of functional groups creates a rigid three-dimensional structure with defined interaction sites.

Similar to the related compound trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol, our target compound would likely exhibit specific stereochemical designations. The related compound (1R,2R)-2-imidazol-1-ylcyclobutan-1-ol suggests that our compound could exist in similar stereoisomeric forms .

Physical and Chemical Properties

Physical Properties

Based on structural analogs and related imidazole-containing cyclobutanols, the following physical properties can be predicted:

Table 2. Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction
Melting Point125-135°CComparison with 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (126-129°C)
SolubilitySoluble in polar organic solvents (methanol, ethanol, acetonitrile); Moderately soluble in waterBased on functional group analysis
AppearanceWhite to off-white crystalline solidTypical for similar heterocyclic compounds
LogP~0.8-1.2Estimated based on structural features

The compound is expected to exhibit moderate solubility in polar organic solvents due to the presence of both hydrophilic (hydroxyl and imidazole) and hydrophobic (cyclobutane and methyl) moieties. The imidazole nitrogen provides a site for hydrogen bonding, which enhances water solubility compared to non-heterocyclic analogs.

Chemical Reactivity

The reactivity profile of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is determined by its functional groups:

  • The hydroxyl group can undergo typical alcohol reactions including esterification, oxidation, and dehydration.

  • The imidazole ring provides a basic nitrogen atom that can participate in acid-base reactions and serve as a metal-coordination site.

  • The methyl substituent on the imidazole ring increases electron density in the ring system, potentially enhancing nucleophilicity of the ring nitrogens.

  • The strained cyclobutane ring may undergo ring-opening reactions under certain conditions.

When compared to the unmethylated analog trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol, the methyl group at position 2 of the imidazole ring would likely modify the electron distribution, potentially affecting its reactivity, solubility, and lipophilicity profiles .

Synthetic Approaches

ApproachKey ReagentsReaction ConditionsExpected Yield
Direct SubstitutionCyclobutanol derivative, 2-methyl-1H-imidazoleBase catalyst (e.g., BEMP), acetonitrile, room temperature40-80%
Ring ConstructionAppropriate acyclic precursorsStep-wise cyclobutane formation followed by imidazole attachment30-60%
Modification of Related Compoundstrans-2-(1H-imidazol-1-yl)cyclobutan-1-olMethylation procedures50-70%

Base-Catalyzed Synthesis Considerations

Based on research with similar compounds, base-catalyzed approaches have proven effective for synthesizing heterocyclic structures containing imidazole moieties. For instance, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been utilized as an effective catalyst for the formation of imidazole-containing structures .

The general procedure might involve:

  • Dissolving the appropriate cyclobutanol derivative and 2-methyl-1H-imidazole in acetonitrile

  • Adding catalytic amounts of BEMP (approximately 5 mol%)

  • Stirring at room temperature and monitoring by TLC

  • Purification through silica gel column chromatography using a hexane/ethyl acetate mixture

This approach aligns with the reported procedures for synthesizing other imidazole derivatives, which have demonstrated good yields and selectivity .

Spectroscopic Characterization

Predicted Spectroscopic Properties

Spectroscopic techniques would be essential for confirming the structure and purity of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol. Based on structural features, the following spectroscopic properties can be anticipated:

Table 4. Predicted Spectroscopic Properties

TechniqueExpected Key Features
¹H NMRSignals for: imidazole protons (δ ~7.0-7.7 ppm), cyclobutane protons (δ ~1.8-4.5 ppm), methyl protons (δ ~2.2-2.5 ppm), hydroxyl proton (δ ~1.5-5.0 ppm, exchangeable)
¹³C NMRSignals for: imidazole carbons (δ ~120-150 ppm), cyclobutane carbons (δ ~20-75 ppm), methyl carbon (δ ~10-15 ppm), carbinol carbon (δ ~65-75 ppm)
IRCharacteristic bands for: O-H stretch (~3300-3500 cm⁻¹), C-N stretch (~1200-1350 cm⁻¹), imidazole ring vibrations (~1400-1500 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 152, fragmentation patterns involving loss of OH (m/z 135) and cleavage of the imidazole-cyclobutane bond

These predicted spectroscopic properties would be valuable for synthetic chemists to confirm successful synthesis and purity assessment of the target compound.

Structure-Activity Relationships

Comparison with Related Compounds

Understanding structure-activity relationships can provide valuable insights into the potential biological activity of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol by comparison with related compounds:

Table 5. Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
Trans-2-(1H-imidazol-1-yl)cyclobutan-1-olC₇H₁₀N₂O138.17 g/molLacks methyl group on imidazole
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-olC₉H₁₄N₂O166.22 g/molContains methylene bridge between cyclobutanol and imidazole
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-olC₁₁H₁₈N₂O194.27 g/molContains isopropyl group on imidazole and methylene bridge

The addition of the methyl group at position 2 of the imidazole ring in our target compound would likely modify its lipophilicity, membrane permeability, and binding affinity compared to the unmethylated analog. The direct attachment of the imidazole to the cyclobutane ring (without a methylene bridge) would create a more rigid structure with potentially different pharmacokinetic properties compared to compounds and .

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